molecular formula C13H12N4O B5442515 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol

Cat. No.: B5442515
M. Wt: 240.26 g/mol
InChI Key: LPVNEBJKGGDFFF-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is an organic compound with the molecular formula C13H12N4O It is known for its unique structure, which combines a benzotriazole moiety with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol typically involves the reaction of benzotriazole with a phenolic compound. One common method is the condensation reaction between 1H-1,2,3-benzotriazole-4-amine and salicylaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is unique due to its specific combination of a benzotriazole moiety and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(2H-benzotriazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-12-7-2-1-4-9(12)8-14-10-5-3-6-11-13(10)16-17-15-11/h1-7,14,18H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNEBJKGGDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC3=NNN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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